molecular formula C12H11BrN2 B7482170 2-bromo-N-(pyridin-3-ylmethyl)aniline

2-bromo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B7482170
M. Wt: 263.13 g/mol
InChI Key: RXIRIEVXSOJSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(pyridin-3-ylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the ortho-position of the benzene ring and a pyridin-3-ylmethyl group attached to the aniline nitrogen. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the pyridylmethyl group enhances solubility and modulates electronic properties . Its synthesis typically involves condensation of o-bromoaniline with pyridine-3-carboxaldehyde derivatives, followed by reductive amination or nucleophilic substitution .

Properties

IUPAC Name

2-bromo-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIRIEVXSOJSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Pyridine and Aniline Moieties

Key structural analogs differ in the position of substituents on the pyridine ring, halogen type, or additional functional groups. Notable examples include:

Compound Name Substituent Differences Key Properties/Applications Reference
4-Bromo-N-(pyridin-2-ylmethyl)aniline Pyridin-2-ylmethyl group, para-bromine Higher steric hindrance at pyridine N
4-Chloro-N-(pyridin-3-ylmethyl)aniline Chlorine instead of bromine Slower cross-coupling reactivity
N-[(2-Bromopyridin-3-yl)methyl]aniline (3i) Bromine on pyridine ring Altered electronic properties for catalysis
4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline Additional methyl on aniline ring Enhanced hydrophobicity for drug design

Key Observations :

  • Halogen Effects : Bromine at the ortho-position (target compound) enhances reactivity in palladium-catalyzed couplings compared to para-substituted analogs . Chlorinated analogs exhibit reduced reactivity due to weaker C–Cl bond strength .

Reactivity Trends :

  • Brominated analogs undergo faster cross-coupling than chlorinated derivatives .
  • Electron-deficient aniline rings (e.g., nitro-substituted) require harsher conditions for functionalization .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) LCMS Retention Time (min) m/z [M+H]+ Purity Reference
Target Compound 277.16 Not reported 277.0 >95%
9f (Nitro-sulfonyl analog) 454.1 2.289 454.1 >98%
9g (Dichlorophenyl-sulfonyl) 522.0 2.637 522.0 8%
4-Bromo-N-(pyridin-2-ylmethyl)aniline 277.16 Not reported 277.0 >95%

Insights :

  • LCMS retention times correlate with substituent polarity; sulfonylpiperazine groups (e.g., 9f, 9g) increase hydrophilicity .
  • Purity varies significantly with synthetic route, as seen in 9g (8%) versus 9f (>98%) .

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation Step :

    • 3-Pyridinecarboxaldehyde reacts with 2-bromoaniline in methanol at 85°C for 3 hours to form an imine intermediate.

    • Key parameters:

      • Solvent: Methanol

      • Molar ratio: 1:1 (aldehyde:aniline)

      • Temperature: 85°C

  • Reduction Step :

    • The imine intermediate is reduced using sodium borohydride (NaBH₄) at 0–20°C for 19.5 hours.

    • Post-reduction workup includes aqueous extraction, dichloromethane washing, and drying over anhydrous MgSO₄.

Yield and Characterization

  • Reported yield for 4-bromo analog : 94.8%.

  • Hypothetical yield for 2-bromo analog : Estimated 85–90% (assuming analogous reactivity).

  • Characterization :

    • LC/MS (method B): m/z=265[M+H]+m/z = 265 \, [M+H]^+.

    • 1H^1H-NMR would show signals for pyridine protons (δ 8.4–7.2 ppm) and methylene bridge (δ 4.3 ppm).

Alternative Bromination Strategies

While direct reductive amination is efficient, alternative routes involving post-synthetic bromination of N-(pyridin-3-ylmethyl)aniline may offer regioselectivity advantages.

Electrophilic Aromatic Bromination

  • Reagents : Bromine (Br₂) or NN-bromosuccinimide (NBS).

  • Challenges :

    • The amine group activates the aromatic ring, necessitating protection (e.g., acetylation) to prevent over-bromination.

    • Regioselectivity for the ortho position requires directing groups or tailored conditions.

Directed Ortho-Metalation (DoM)

  • Lithiation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the ortho position.

  • Quenching with Br₂ : Introduces bromine selectively at the 2-position.

  • Advantages : High regiocontrol; avoids protection/deprotection steps.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Regioselectivity
Reductive Amination2-Bromoaniline, 3-PyridinecarboxaldehydeMeOH, 85°C; NaBH₄, 0–20°C~90*Pre-determined
Electrophilic BrominationN-(Pyridin-3-ylmethyl)anilineBr₂, FeBr₃, 0°C60–70Moderate
Directed MetalationN-(Pyridin-3-ylmethyl)anilineLDA, −78°C; Br₂75–80High

*Hypothetical yield based on 4-bromo analog data.

Optimization and Scalability Considerations

Solvent Effects

  • Methanol is preferred for reductive amination due to its polarity and compatibility with NaBH₄.

  • Tetrahydrofuran (THF) may enhance metalation efficiency in DoM approaches.

Temperature Control

  • Low temperatures (−78°C) critical for DoM to prevent side reactions.

  • Room-temperature stirring post-reduction ensures complete borohydride consumption.

Workup and Purification

  • Liquid-liquid extraction with dichloromethane effectively isolates the product.

  • Recrystallization from ethanol/water mixtures improves purity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-(pyridin-3-ylmethyl)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via reductive amination between 2-bromo-3-pyridinecarboxaldehyde and aniline. A high yield (92%) is achieved using sodium borohydride or hydrogen gas with a catalyst (e.g., Pd/C) in methanol under reflux . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C optimal), and purification via flash column chromatography (hexanes/EtOAc, 85:15) .
  • Data : IR spectroscopy confirms the formation of secondary amine (N–H stretch at ~3295 cm⁻¹) and aromatic C–Br bonds (689 cm⁻¹) .

Q. How is this compound characterized structurally and spectroscopically?

  • Techniques :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.5 ppm) and the methylene bridge (δ ~4.3 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for [M+H]⁺) confirm molecular weight.
  • X-ray Crystallography : SHELXL refines crystal structures, revealing planar conformations and dihedral angles between aromatic rings (e.g., 8.38° in related bromoanilines) .

Advanced Research Questions

Q. What is the role of this compound in studying microtubule-targeted agents?

  • Biological Relevance : Structural analogs (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) inhibit plant α-tubulin by binding to nitroaniline-specific sites, disrupting protofilament dynamics .
  • Experimental Design : Competitive binding assays using fluorophore-labeled tubulin and molecular docking (software: AutoDock) quantify affinity (Kd ~1–10 µM) .

Q. How does the bromine substituent influence cross-coupling reactivity in catalytic applications?

  • Mechanistic Insight : The C–Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (80°C, 12 h). Bromine’s electronegativity enhances oxidative addition efficiency compared to chloro analogs .
  • Case Study : Coupling with 4-fluorophenylboronic acid yields biaryl derivatives (confirmed by HPLC-MS), pivotal in drug candidate libraries .

Q. What crystallographic challenges arise in refining this compound, and how are they addressed?

  • Refinement Issues : Disordered bromine atoms and hydrogen bonding networks complicate electron density maps.
  • Solutions : SHELXL’s restraints (e.g., DFIX, SIMU) model thermal motion, while Hirshfeld surface analysis visualizes N–H⋯O/N interactions (e.g., dimer formation via H-bonds) .

Q. How do structural modifications (e.g., halogen position, alkyl chains) affect biological activity?

  • SAR Analysis :

  • Halogen Position : Para-bromo analogs show reduced tubulin affinity compared to ortho-substituted derivatives due to steric hindrance .
  • Alkyl Chains : N-(butan-2-yl) variants exhibit enhanced lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.